1-Phenyl-3-methyl-5-chloroimidazo(4,5-b)pyridin-2-one
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Overview
Description
BRN 5052712 is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
The synthesis of BRN 5052712 involves specific reaction conditions and routes. One common method includes the reaction of Benzo[b]thiophene with chlorobenzene in the presence of an alkali metal chloride, followed by acidification to obtain the target product . Industrial production methods may involve scaling up this process with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
BRN 5052712 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its structure, leading to new derivatives.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
BRN 5052712 has a wide range of applications in scientific research:
Chemistry: It is used as a starting material or intermediate in organic synthesis reactions.
Biology: It can act as a catalyst in certain biochemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of BRN 5052712 involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
BRN 5052712 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
3-Chlorobenzo[b]thiophene-2-carboxylic acid: Shares a similar core structure but differs in functional groups and reactivity.
3-Formylthiophene-2-boronic acid: Another compound with a thiophene ring, used in different types of organic synthesis reactions. BRN 5052712 stands out due to its specific reactivity and applications in various fields.
Properties
CAS No. |
89660-28-6 |
---|---|
Molecular Formula |
C13H10ClN3O |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
5-chloro-3-methyl-1-phenylimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C13H10ClN3O/c1-16-12-10(7-8-11(14)15-12)17(13(16)18)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
LUQKHMWGGDKXSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=N2)Cl)N(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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